5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Catalog No.
S903859
CAS No.
871329-55-4
M.F
C9H10BClO4
M. Wt
228.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

CAS Number

871329-55-4

Product Name

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

IUPAC Name

(5-chloro-2-ethoxycarbonylphenyl)boronic acid

Molecular Formula

C9H10BClO4

Molecular Weight

228.44 g/mol

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3

InChI Key

SGPMCOBGNHZGJJ-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a bifunctional organoboron compound featuring an ethyl ester and a chloro-substituted phenylboronic acid. This structure makes it a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its primary procurement driver is its role as a specialized intermediate in the synthesis of complex pharmaceutical agents, where the specific combination of the chloro, ester, and boronic acid groups is critical for reaction sequence efficiency and achieving the target molecular architecture.

Substituting 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid with near analogs is often unviable in process chemistry and drug development. Replacing it with the corresponding carboxylic acid (2-carboxy-5-chlorophenylboronic acid) introduces significant changes in solubility, potentially complicating solvent selection and purification. Removing the chloro substituent to use 2-(ethoxycarbonyl)phenylboronic acid alters the electronic properties of the molecule, which can decrease reactivity and yield in critical cross-coupling steps. For specific, patented synthesis routes, such as the manufacture of the CGRP receptor antagonist Atogepant, this exact compound is specified, making substitution with an alternative precursor a non-starter without extensive process re-validation.

Established Precursor for the CGRP Receptor Antagonist Atogepant

This compound is a specified key intermediate in the synthesis of Atogepant, an oral CGRP receptor antagonist for the preventive treatment of migraine. Patent literature details a Suzuki coupling reaction where this specific boronic acid derivative is coupled with a complex heterocyclic partner to construct the core of the final active pharmaceutical ingredient (API). The use of this exact precursor is integral to the established, multi-step synthesis.

Evidence DimensionPrecursor Suitability
Target Compound DataDirectly used in the patented synthesis of Atogepant.
Comparator Or BaselineHypothetical alternative starting materials, which would require re-developing and re-validating the entire synthesis route.
Quantified DifferenceNot applicable (binary choice; specified vs. non-specified precursor).
ConditionsSuzuki coupling step in the total synthesis of Atogepant as described in patent WO2017096185A1.

For manufacturers producing Atogepant or its analogs, procuring this specific intermediate is a requirement to follow the established and protected synthesis pathway, avoiding costly and time-consuming route scouting and process validation.

Enhanced Reactivity Profile from Electron-Withdrawing Chloro Substituent

The presence of the electron-withdrawing chloro group at the 5-position generally increases the electrophilicity of the boron atom and can accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings. This often allows for higher yields or the use of milder reaction conditions compared to the unsubstituted analog, 2-(ethoxycarbonyl)phenylboronic acid. While direct comparative yield data for this specific pair in one reaction is not published, the principle is well-established for electron-deficient arylboronic acids.

Evidence DimensionReaction Rate / Yield
Target Compound DataEnhanced reactivity due to electron-withdrawing chloro group.
Comparator Or Baseline2-(Ethoxycarbonyl)phenylboronic acid (unsubstituted analog), which lacks the activating group.
Quantified DifferenceQualitatively faster reaction rates and/or higher yields are expected under identical conditions.
ConditionsGeneral palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This enhanced reactivity can lead to improved process efficiency, higher throughput, and potentially lower catalyst loadings, which are critical factors in reducing costs for scale-up and manufacturing.

Improved Processability and Handling Over Carboxylic Acid Analog

As an ethyl ester, this compound exhibits significantly better solubility in common non-polar and moderately polar organic solvents (e.g., toluene, THF, dioxane) used for cross-coupling reactions compared to its corresponding carboxylic acid, 2-carboxy-5-chlorophenylboronic acid. Carboxyphenylboronic acids often have poor solubility in these solvents, complicating reaction setup, requiring co-solvents, and potentially leading to heterogeneous mixtures that are difficult to manage at scale. The ester form avoids these handling and processability issues.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHigh solubility, typical of neutral organic esters.
Comparator Or Baseline2-Carboxy-5-chlorophenylboronic acid, which has low solubility due to the polar, hydrogen-bonding carboxylic acid group.
Quantified DifferenceQualitatively higher solubility, enabling homogeneous reaction conditions.
ConditionsStandard solvents for Suzuki-Miyaura reactions (e.g., Toluene, Dioxane, THF).

Simplified solvent systems and homogeneous reaction conditions are critical for reproducible, scalable, and cost-effective manufacturing, making the ester form a superior choice for process development over the free acid.

Key Intermediate in the Synthesis of CGRP Receptor Antagonists

This compound's primary application is in the multi-step synthesis of advanced pharmaceutical ingredients, most notably Atogepant. Its specific structure is required to achieve the final complex molecular target via a patented Suzuki coupling reaction.

High-Yield Suzuki Couplings with Challenging Substrates

The electronically activated nature of this boronic acid makes it a strong candidate for Suzuki reactions where the coupling partner is less reactive or where mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.

Process Development for Scalable Cross-Coupling Reactions

In industrial settings, its favorable solubility profile makes it the right choice over the corresponding carboxylic acid when developing robust, scalable, and homogeneous reaction systems that prioritize batch-to-batch consistency and ease of handling.

Wikipedia

[5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid

Dates

Last modified: 08-16-2023

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